Cas no 88930-14-7 (N-Methyl-D-valine)
N-Methyl-D-valine Chemical and Physical Properties
Names and Identifiers
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- (R)-3-Methyl-2-(methylamino)butanoic acid
- D-Valine, N-methyl-
- H-D-Me-Val-OH
- N-methyl-D-Valine
- N-Α-METHYL-D-VALINE
- N-Methyl-D-valine (ACI)
- (2R)-3-Methyl-2-(methylamino)butanoic acid
- D-N-Methylvaline
- (2~{R})-3-methyl-2-(methylamino)butanoic acid
- 1XK24U48VP
- N-methyl d-valine
- UNII-1XK24U48VP
- CS-0010220
- Q27463584
- MS-22776
- SCHEMBL161931
- HY-20561A
- E80857
- DB-078257
- (R)-3-Methyl-2-(methylamino)butanoicacid
- 88930-14-7
- N-Methyl-D-valine
-
- MDL: NOMDl0508998
- Inchi: 1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1
- InChI Key: AKCRVYNORCOYQT-RXMQYKEDSA-N
- SMILES: [C@H](NC)(C(=O)O)C(C)C
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- Density: 0.995
- Boiling Point: 206.9 °C at 760 mmHg
- Flash Point: 78.9 °C
- PSA: 49.33000
- LogP: 0.70590
N-Methyl-D-valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915545-1g |
H-D-Me-Val-OH |
88930-14-7 | 95% | 1g |
¥495.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915545-5g |
H-D-Me-Val-OH |
88930-14-7 | 95% | 5g |
¥1,620.00 | 2022-01-14 | |
| MedChemExpress | HY-20561A-100mg |
N-Methyl-D-valine |
88930-14-7 | ≥98.0% | 100mg |
¥350 | 2025-04-15 | |
| MedChemExpress | HY-20561A-250mg |
N-Methyl-D-valine |
88930-14-7 | ≥98.0% | 250mg |
¥700 | 2025-04-15 | |
| MedChemExpress | HY-20561A-500mg |
N-Methyl-D-valine |
88930-14-7 | ≥98.0% | 500mg |
¥1050 | 2025-04-15 | |
| Aaron | AR008AQR-100mg |
D-Valine, N-methyl- |
88930-14-7 | 97% | 100mg |
$12.00 | 2025-02-12 | |
| Aaron | AR008AQR-250mg |
D-Valine, N-methyl- |
88930-14-7 | 97% | 250mg |
$16.00 | 2025-02-12 | |
| Aaron | AR008AQR-1g |
D-Valine, N-methyl- |
88930-14-7 | 97% | 1g |
$42.00 | 2025-02-12 | |
| Aaron | AR008AQR-5g |
D-Valine, N-methyl- |
88930-14-7 | 97% | 5g |
$146.00 | 2025-02-12 | |
| 1PlusChem | 1P008AIF-1g |
D-Valine, N-methyl- |
88930-14-7 | 95% | 1g |
$124.00 | 2024-04-20 |
N-Methyl-D-valine Suppliers
N-Methyl-D-valine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-Methyl-D-valine
Introduction to N-Methyl-D-valine (CAS No. 88930-14-7)
N-Methyl-D-valine, a derivative of the essential amino acid D-valine, is a compound of significant interest in the field of peptidomimetics and pharmaceutical research. With the CAS number 88930-14-7, this molecule has garnered attention for its unique structural properties and potential applications in drug development. The introduction of a methyl group at the nitrogen position of D-valine introduces steric and electronic modifications that can influence its biological activity and interactions with biological targets.
The synthesis and characterization of N-Methyl-D-valine have been subjects of extensive study, particularly in the context of designing novel peptides with enhanced stability and bioavailability. The D-isomer of valine, as opposed to the more commonly studied L-isomer, offers a distinct chirality that can be exploited to achieve specific pharmacological effects. This has led to its incorporation into various peptidomimetic scaffolds aimed at modulating enzyme activity, receptor binding, and other critical biological processes.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how N-Methyl-D-valine interacts with biological systems. These studies have revealed that the methylated amino acid can exhibit improved resistance to proteolytic degradation, a crucial factor in the development of long-acting therapeutic agents. Furthermore, the altered side chain conformation provided by the methyl group can enhance binding affinity to specific protein targets, making it an attractive building block for drug design.
In the realm of medicinal chemistry, N-Methyl-D-valine has been explored as a component in the development of protease inhibitors, which are vital for treating a wide range of diseases, including cancer and infectious disorders. The ability of this compound to mimic natural amino acids while introducing functional modifications has opened new avenues for creating synthetic peptides with tailored properties. For instance, studies have demonstrated its potential in inhibiting matrix metalloproteinases (MMPs), enzymes implicated in tumor invasion and metastasis.
The structural versatility of N-Methyl-D-valine also makes it a valuable tool in peptide-based drug delivery systems. By incorporating this amino acid into peptide analogs, researchers have been able to develop formulations that exhibit improved pharmacokinetic profiles. This includes enhanced cell penetration and reduced clearance rates, which are critical for achieving therapeutic efficacy. Such innovations are particularly relevant in the context of targeted therapies, where precise control over peptide behavior is essential.
Another area where N-Methyl-D-valine has shown promise is in the field of vaccine development. Peptide-based vaccines often require modifications to enhance immunogenicity, and the introduction of non-natural amino acids like N-methylated derivatives can significantly improve antigenicity. Preclinical studies have indicated that vaccines incorporating N-methyl-D-valine-based peptides can elicit stronger immune responses compared to conventional peptide vaccines. This underscores the compound's potential as an immunological adjuvant.
The synthetic pathways for producing N-Methyl-D-valine have also seen considerable refinement. Modern methodologies leverage enzymatic catalysis and solid-phase peptide synthesis (SPPS) to achieve high yields and purity levels. These techniques not only streamline production but also allow for rapid modification of peptide sequences, enabling rapid screening of novel analogs. The integration of automated high-throughput screening systems has further accelerated the discovery process, making it feasible to identify lead compounds with optimized properties.
The role of computational tools in analyzing the behavior of N-Methyl-D-valine cannot be overstated. Advanced algorithms predict molecular interactions with unprecedented accuracy, aiding researchers in designing molecules with desired pharmacological profiles. For example, molecular dynamics simulations have been used to study how N-methyl-D-valine interacts with target proteins at an atomic level. These insights are invaluable for guiding experimental efforts and reducing trial-and-error approaches in drug discovery.
In conclusion, N-Methyl-D-valine (CAS No. 88930-14-7) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for developing innovative therapeutics across multiple disease areas. As research continues to uncover new biological functions and synthetic possibilities, this molecule is poised to play an increasingly significant role in shaping the future of medicine.
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